N-Docosylacetamide
Description
N-Docosylacetamide (CH₃CONH-C₂₂H₄₅) is a long-chain fatty acid amide derivative characterized by a 22-carbon alkyl chain (docosyl group) attached to the nitrogen atom of an acetamide backbone.
Properties
CAS No. |
14304-01-9 |
|---|---|
Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N-docosylacetamide |
InChI |
InChI=1S/C24H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-24(2)26/h3-23H2,1-2H3,(H,25,26) |
InChI Key |
FIOMSERHFHDYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Docosylacetamide can be synthesized through the reaction of docosanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Docosylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce docosanoic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Docosanoic acid and acetic acid.
Oxidation: Docosanoic acid and other oxidation products.
Substitution: Depending on the substituent introduced, various substituted amides.
Scientific Research Applications
N-Docosylacetamide has several scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products.
Mechanism of Action
The mechanism of action of N-Docosylacetamide involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, enhancing membrane stability and reducing permeability. This property makes it useful in various applications, including drug delivery and cosmetics.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Trends :
- Chain Length vs. Hydrophobicity : Longer alkyl chains (e.g., docosyl, dodecyl) reduce water solubility but enhance lipid compatibility. This compound’s extreme hydrophobicity may limit its use in aqueous systems compared to N,N-diethylacetamide, which is water-miscible .
- Thermal Stability : Branched or short-chain analogs (e.g., N,N-diethylacetamide) exhibit lower melting points, making them liquids at room temperature, while linear long-chain derivatives (e.g., N-dodecylacetamide) are solids .
Reactivity and Functional Utility
- This compound: Expected to exhibit low reactivity due to steric hindrance from the long alkyl chain. Potential use as a nonionic surfactant or phase-transfer catalyst.
- N-Dodecylacetamide : Stable under recommended storage conditions but incompatible with strong oxidizers .
- N,N-Diethylacetamide : Reacts with acyl chlorides or ketenes in synthesis; used in nickel-catalyzed Michael additions .
- N-Vinylacetamide : Highly reactive vinyl group enables polymerization for hydrogels or drug carriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
